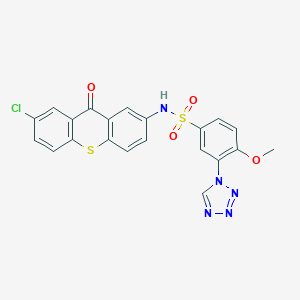
N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide, also known as L-745,870, is a small molecule drug that belongs to the class of thioxanthenes. It is a potent and selective antagonist of the neurokinin-1 receptor (NK1R) and has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide is a selective antagonist of the NK1R, which is a G protein-coupled receptor that is widely expressed in the central and peripheral nervous systems. Activation of the NK1R by its endogenous ligand, substance P, has been implicated in various physiological and pathological processes, including pain, inflammation, anxiety, and depression. By blocking the NK1R, this compound inhibits the downstream signaling pathways that are activated by substance P, thereby modulating the physiological and pathological processes associated with NK1R activation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and the target tissue. In preclinical studies, this compound has been found to reduce anxiety-like behavior in rodents, as well as to enhance the antidepressant effects of selective serotonin reuptake inhibitors (SSRIs). In addition, this compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and to attenuate the withdrawal symptoms associated with drug dependence. Finally, this compound has been found to reduce pain behavior in animal models of chronic pain, such as the formalin test and the spared nerve injury model.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide for lab experiments is its selectivity for the NK1R, which allows for specific modulation of the downstream signaling pathways that are activated by substance P. In addition, this compound has been extensively characterized in preclinical studies, and its pharmacokinetic and pharmacodynamic properties are well understood. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. In addition, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for the research on N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide. One potential direction is the development of more potent and selective NK1R antagonists, which could have improved efficacy and bioavailability in vivo. Another direction is the investigation of the mechanisms underlying the anxiolytic and antidepressant effects of this compound, which could lead to the identification of novel targets for the treatment of anxiety and depression. Finally, the potential therapeutic applications of this compound in other diseases, such as inflammation and autoimmune disorders, could be explored in future studies.
Synthesis Methods
The synthesis of N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide involves several steps, starting with the reaction of 2-chlorothioxanthone with 4-methoxy-3-nitrobenzenesulfonyl chloride to yield the corresponding sulfonyl chloride derivative. This is followed by reduction of the nitro group to an amino group using tin and hydrochloric acid. The resulting amine is then reacted with sodium azide to form the tetrazole ring, and finally, the chloro group is substituted with the sulfonamide group using ammonia and copper sulfate.
Scientific Research Applications
N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, substance abuse, and pain. It has been shown to have anxiolytic and antidepressant effects in preclinical studies, and has also been found to reduce drug-seeking behavior in animal models of addiction. In addition, this compound has been investigated as a potential treatment for chronic pain, particularly in conditions such as osteoarthritis and neuropathic pain.
properties
Molecular Formula |
C21H14ClN5O4S2 |
|---|---|
Molecular Weight |
500 g/mol |
IUPAC Name |
N-(7-chloro-9-oxothioxanthen-2-yl)-4-methoxy-3-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H14ClN5O4S2/c1-31-18-5-4-14(10-17(18)27-11-23-25-26-27)33(29,30)24-13-3-7-20-16(9-13)21(28)15-8-12(22)2-6-19(15)32-20/h2-11,24H,1H3 |
InChI Key |
KMFUAXNIZJWTHS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)SC4=C(C3=O)C=C(C=C4)Cl)N5C=NN=N5 |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)SC4=C(C3=O)C=C(C=C4)Cl)N5C=NN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)








![Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)


![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B263101.png)
